Isobutamben

概要

説明

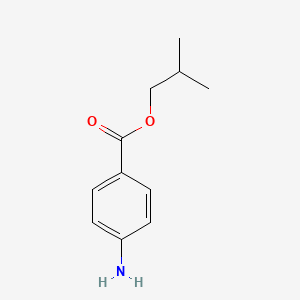

イソブタメンは、イソブチル 4-アミノ安息香酸としても知られており、分子式がC₁₁H₁₅NO₂、分子量が193.2423 g/molである局所麻酔薬です 。局所麻酔効果、特に局所適用での効果が広く知られています。

製造方法

合成経路と反応条件

イソブタメンは、p-アミノ安息香酸とイソブタノールをエステル化することで合成できます。この反応では、通常、硫酸などの酸触媒を用いてエステル化を促進します。 反応条件は通常、目的のエステル生成物を得るために、反応物を還流下で加熱することが含まれます .

工業的製造方法

工業規模では、イソブタメンの製造は同様の原理に基づいていますが、より大規模に行われます。このプロセスでは、p-アミノ安息香酸とイソブタノールを反応器に連続的に供給し、酸触媒と混合します。 次に、反応混合物を加熱し、エステル生成物を蒸留と結晶化によって分離精製します .

準備方法

Synthetic Routes and Reaction Conditions

Isobutamben can be synthesized through the esterification of p-aminobenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of p-aminobenzoic acid and isobutanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation and crystallization techniques .

化学反応の分析

反応の種類

イソブタメンは、以下を含むいくつかの化学反応を起こします。

加水分解: 水と酸または塩基触媒の存在下で、イソブタメンは加水分解してp-アミノ安息香酸とイソブタノールを生成します。

酸化: イソブタメンは、使用する条件や試薬によってさまざまな酸化生成物を生成するために酸化することができます。

一般的な試薬と条件

加水分解: 水と酸性または塩基性条件。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

生成される主な生成物

- p-アミノ安息香酸とイソブタノール。

酸化: 特定の条件に応じて、さまざまな酸化生成物。

科学研究への応用

イソブタメンは、以下を含むいくつかの科学研究に応用されています。

化学: エステル化反応と加水分解反応のモデル化合物として使用されています。

生物学: 細胞プロセスへの影響と生物学的膜との相互作用について調査されています。

医学: 局所麻酔薬として、さまざまな製剤で局所的な疼痛緩和に使用されています。

科学的研究の応用

Local Anesthesia

Isobutamben has been studied for its effectiveness as a local anesthetic. Its mechanism involves blocking nerve conduction, which is crucial during surgical procedures. Research indicates that this compound provides effective pain relief with a favorable safety profile compared to other anesthetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing topical antiseptics or treatments for infections. For instance, laboratory tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, common pathogens in clinical settings.

Polymer Chemistry

This compound's properties allow it to be utilized in polymer chemistry, particularly in the development of new materials with enhanced mechanical properties. It can be incorporated into polymer matrices to improve flexibility and durability. Research has shown that polymers modified with this compound exhibit superior performance under stress compared to unmodified counterparts.

Coatings and Adhesives

The compound's adhesive properties make it suitable for use in coatings and adhesives. This compound-based formulations have been developed for industrial applications where strong adhesion and resistance to environmental factors are required. Case studies indicate that these formulations outperform traditional adhesives in terms of bond strength and longevity.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Local Anesthesia | Surgical Procedures | Effective pain relief; favorable safety profile |

| Antimicrobial Activity | Topical Antiseptics | Inhibits growth of Staphylococcus aureus |

| Polymer Chemistry | Material Development | Enhanced flexibility and durability |

| Coatings and Adhesives | Industrial Adhesives | Superior bond strength compared to traditional types |

Case Study 1: Efficacy as a Local Anesthetic

A clinical trial involving patients undergoing minor surgical procedures demonstrated that this compound provided significant pain relief with fewer side effects than conventional anesthetics. The study concluded that this compound could be a viable alternative in clinical practice.

Case Study 2: Antimicrobial Testing

In vitro testing of this compound against various bacterial strains showed promising results, particularly against resistant strains of bacteria. These findings suggest potential applications in developing new antimicrobial agents.

Case Study 3: Polymer Modification

Research involving the modification of polyethylene with this compound revealed improvements in tensile strength and elongation at break, indicating its potential for enhancing material properties in commercial applications.

作用機序

イソブタメンは、後根神経節ニューロンの電位依存性カルシウムチャネルを阻害することで麻酔効果を発揮します。この阻害はこれらのチャネルの正常な機能を阻害し、疼痛シグナルの伝達を減少させます。 さらに、イソブタメンはナトリウムチャネルを阻害し、遅延整流カリウム電流を遅らせることで、麻酔効果にさらに貢献します .

類似の化合物との比較

イソブタメンは、ベンゾカインやブタメンなどの他の局所麻酔薬と似ています。 イソブタメンには、これらの化合物とは異なる独自の特性があります。

ベンゾカイン: ベンゾカインもイソブタメンと同様に局所麻酔薬ですが、アルキル鎖構造が異なり、溶解度と作用時間にも影響します。

類似の化合物

- ベンゾカイン

- ブタメン

- プロカイン

- テトラカイン

類似化合物との比較

Isobutamben is similar to other local anesthetics such as benzocaine and butamben. it has unique properties that distinguish it from these compounds:

Benzocaine: Like this compound, benzocaine is a local anesthetic, but it has a different alkyl chain structure, which affects its solubility and duration of action.

Butamben: Butamben is another local anesthetic with a similar structure to this compound, but it has a different alkyl chain, leading to variations in its pharmacokinetic properties

Similar Compounds

- Benzocaine

- Butamben

- Procaine

- Tetracaine

生物活性

Isobutamben, a local anesthetic compound, has garnered attention in the field of pharmacology due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical settings, and relevant case studies.

This compound is structurally related to other local anesthetics such as lidocaine and bupivacaine. Its mechanism of action primarily involves the blockade of sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This results in a temporary loss of sensation in the targeted area.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Onset of Action : Rapid onset, typically within minutes.

- Duration of Action : Moderate duration, lasting several hours depending on the formulation and site of administration.

- Potency : Comparable to other widely used local anesthetics.

Efficacy in Clinical Use

Recent studies have evaluated this compound's effectiveness in various surgical contexts. A systematic review highlighted its use as an adjuvant in peripheral nerve blocks, showing significant improvements in sensory block duration compared to placebo controls. For instance, one study indicated that the addition of this compound prolonged sensory block by approximately 6 hours when used with dexamethasone .

Case Studies

Several case studies have documented the clinical applications and outcomes associated with this compound:

-

Peripheral Nerve Block :

- A study involving 1625 participants demonstrated that patients receiving this compound experienced a longer duration of sensory block compared to those receiving traditional anesthetics alone .

- The postoperative pain intensity was significantly lower at 12 and 24 hours post-surgery in the this compound group .

- Comparison with Other Anesthetics :

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been noted:

- Local Reactions : Mild swelling or redness at the injection site.

- Systemic Reactions : Rare instances of neurological complications or allergic reactions.

A systematic review reported five serious adverse events across multiple studies, emphasizing the importance of monitoring during its use .

特性

IUPAC Name |

2-methylpropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOAVGNCWPANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023170 | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-14-4 | |

| Record name | Isobutyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutamben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutamben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。